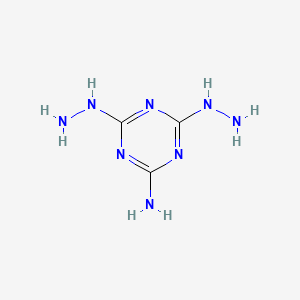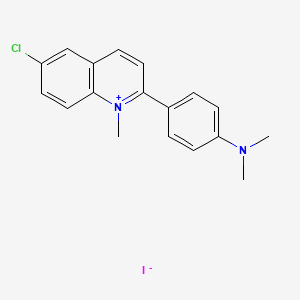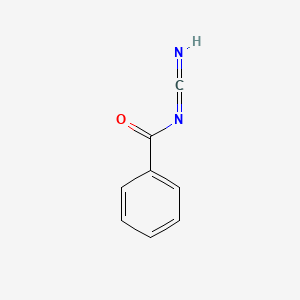
4-(4-Carboxyphenoxy)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Carboxyphenoxy)-4-oxobutanoate is an organic compound that features a carboxyphenoxy group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carboxyphenoxy)-4-oxobutanoate typically involves the reaction of 4-hydroxybenzoic acid with succinic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(4-Carboxyphenoxy)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-(4-Carboxyphenoxy)butanoic acid.
Reduction: 4-(4-Carboxyphenoxy)-4-hydroxybutanoate.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-(4-Carboxyphenoxy)-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polymers and coordination compounds.
Biology: Investigated for its potential as a ligand in biological assays and enzyme studies.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 4-(4-Carboxyphenoxy)-4-oxobutanoate involves its interaction with specific molecular targets. The carboxyphenoxy group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The oxobutanoate backbone provides structural stability and facilitates the compound’s incorporation into larger molecular frameworks .
Comparison with Similar Compounds
Similar Compounds
4-(4-Carboxyphenoxy)phthalate: Similar in structure but with a phthalate backbone.
5-(4-Carboxyphenoxy)isophthalic acid: Contains an isophthalic acid moiety.
4-(4-Carboxyphenoxy)nicotinic acid: Features a nicotinic acid group.
Uniqueness
Its ability to undergo diverse chemical reactions and form stable complexes makes it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
33454-12-5 |
|---|---|
Molecular Formula |
C11H9O6- |
Molecular Weight |
237.18 g/mol |
IUPAC Name |
4-(4-carboxyphenoxy)-4-oxobutanoate |
InChI |
InChI=1S/C11H10O6/c12-9(13)5-6-10(14)17-8-3-1-7(2-4-8)11(15)16/h1-4H,5-6H2,(H,12,13)(H,15,16)/p-1 |
InChI Key |
NHNMHQPPPYPHEQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



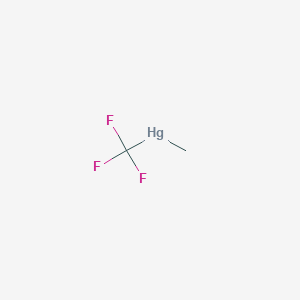
![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
![1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)](/img/structure/B14696195.png)
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
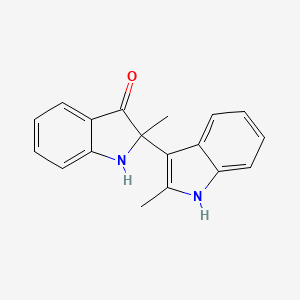
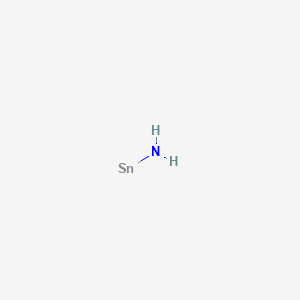
![5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14696211.png)
![2-Oxatricyclo[4.2.0.0~1,3~]octane](/img/structure/B14696215.png)
![5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14696223.png)
